Morpholine, 4,4'-(3-pyridinylmethylene)bis- Morpholine, 4,4'-(3-pyridinylmethylene)bis-
Brand Name: Vulcanchem
CAS No.: 122713-47-7
VCID: VC11913812
InChI: InChI=1S/C14H21N3O2/c1-2-13(12-15-3-1)14(16-4-8-18-9-5-16)17-6-10-19-11-7-17/h1-3,12,14H,4-11H2
SMILES: C1COCCN1C(C2=CN=CC=C2)N3CCOCC3
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

Morpholine, 4,4'-(3-pyridinylmethylene)bis-

CAS No.: 122713-47-7

Cat. No.: VC11913812

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, 4,4'-(3-pyridinylmethylene)bis- - 122713-47-7

Specification

CAS No. 122713-47-7
Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name 4-[morpholin-4-yl(pyridin-3-yl)methyl]morpholine
Standard InChI InChI=1S/C14H21N3O2/c1-2-13(12-15-3-1)14(16-4-8-18-9-5-16)17-6-10-19-11-7-17/h1-3,12,14H,4-11H2
Standard InChI Key VOMVEDFXVDERHK-UHFFFAOYSA-N
SMILES C1COCCN1C(C2=CN=CC=C2)N3CCOCC3
Canonical SMILES C1COCCN1C(C2=CN=CC=C2)N3CCOCC3

Introduction

Chemical Structure and Basic Properties

Structural Characteristics

The compound features two morpholine rings (C₄H₈NO) connected by a methylene (-CH₂-) group attached to the 3-position of a pyridine ring. This configuration introduces both basic (morpholine) and aromatic (pyridine) functionalities, enabling diverse reactivity.

Key Structural Data:

PropertyValueSource
CAS Number122713-47-7
Molecular FormulaC₁₄H₂₁N₃O₂
Molecular Weight263.34 g/mol
SMILES NotationO1CCN(CC1)C(c1cccnc1)N1CCOCC1

The presence of the pyridine ring enhances π-π stacking potential, while the morpholine groups contribute to solubility in polar solvents and weak basicity (pKa ~7-9) .

Synthesis and Optimization

Synthetic Routes

The synthesis of Morpholine, 4,4'-(3-pyridinylmethylene)bis- typically involves nucleophilic substitution or condensation reactions. A plausible method, inferred from analogous compounds (e.g., 4-(4-pyridyl)morpholine ), is outlined below:

Step 1: Formation of the Methylene Bridge

3-Pyridinecarboxaldehyde reacts with excess morpholine in the presence of a Lewis acid (e.g., NaI) or under reflux conditions in dimethylformamide (DMF) . The methylene bridge forms via a Mannich-like reaction:

3-Pyridinecarboxaldehyde+2MorpholineNaI, DMFMorpholine, 4,4’-(3-pyridinylmethylene)bis-+H2O\text{3-Pyridinecarboxaldehyde} + 2 \, \text{Morpholine} \xrightarrow{\text{NaI, DMF}} \text{Morpholine, 4,4'-(3-pyridinylmethylene)bis-} + \text{H}_2\text{O}

Step 2: Purification

Crude product purification involves extraction with ethyl acetate, washing with NaOH solution to remove unreacted morpholine, and recrystallization from acetone/isopropyl ether mixtures .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and partially soluble in water due to morpholine’s hygroscopicity .

  • Stability: Stable under ambient conditions but may degrade in strong acidic/basic environments via hydrolysis of the methylene bridge .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.38–2.67 ppm (morpholine CH₂), 3.45 ppm (N-CH₂-pyridine), and 7.03–8.47 ppm (pyridine aromatic protons) .

  • ¹³C NMR: Signals at 187.1 ppm (carbonyl, if present) and 45–55 ppm (morpholine carbons) .

Applications in Industrial and Medicinal Chemistry

Industrial Uses

  • Corrosion Inhibition: Bis-morpholine derivatives are employed in metalworking fluids to prevent microbial growth and corrosion . The pyridine moiety enhances adhesion to metal surfaces.

  • Polymer Additives: Acts as a stabilizer in rubber vulcanization due to its basicity and thermal stability .

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